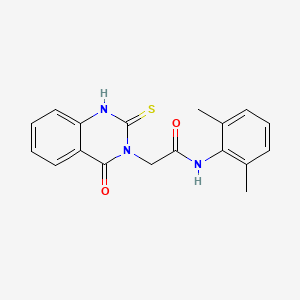![molecular formula C20H29NO3 B6418211 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide CAS No. 1091155-86-0](/img/structure/B6418211.png)
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide (NMC) is a cyclic amide derived from an oxane ring, which has recently been studied for its potential applications in the field of medicinal chemistry. The compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide has been studied for its potential applications in medicinal chemistry. It has been used in the synthesis of a variety of compounds, such as heterocyclic compounds, peptides, and peptidomimetics. It has also been used in the synthesis of compounds with potential anti-inflammatory, anti-bacterial, and anti-cancer activities.
Mécanisme D'action
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. It is believed that this compound binds to the active site of COX-2, preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. It has been shown to reduce inflammation, inhibit the growth of certain bacteria, and reduce the growth of certain cancer cells. It has also been shown to reduce the production of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in both acidic and basic conditions. It also has low toxicity, making it safe for use in lab experiments. However, this compound has some limitations as well. It is not water-soluble, making it difficult to use in aqueous solutions. It also has a low solubility in organic solvents, making it difficult to use in organic solvent-based experiments.
Orientations Futures
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide has potential applications in the field of medicinal chemistry. It could be used in the synthesis of compounds with potential anti-inflammatory, anti-bacterial, and anti-cancer activities. Additionally, it could be used to develop compounds with improved solubility and stability. It could also be used to develop compounds with improved selectivity and potency. Finally, it could be used to develop compounds with improved pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide can be synthesized using a three-step process. The first step involves the synthesis of 4-methoxyphenyl-2-oxazoline (MPO) from the reaction of 2-methoxyphenylacetic acid and hydrazine. The second step involves the condensation of the MPO with cyclohexanecarboxylic acid in the presence of a base. This reaction yields the this compound. The third step involves the purification of the this compound.
Propriétés
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-23-18-10-6-5-9-17(18)20(11-13-24-14-12-20)15-21-19(22)16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPIWHQYLHIWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B6418144.png)
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6418156.png)
![3-[4-(benzyloxy)phenyl]-5-methyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418169.png)
![9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418177.png)
![2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B6418183.png)
![2,5-dichloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B6418189.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6418190.png)
![1,3-dimethyl-8-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418191.png)
![2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6418212.png)
![2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6418216.png)
![2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide](/img/structure/B6418220.png)
![1-methanesulfonyl-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B6418227.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclopentanecarboxamide](/img/structure/B6418233.png)
